5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of suitable catalysts . Another approach involves the cyclization of α,β-unsaturated imines with acetylenedicarboxylates .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. These methods often employ catalytic processes and solvent-free conditions to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Similar in structure but differ in the position of the nitrogen and oxygen atoms.
Isoxazoles: Contain an oxygen and nitrogen atom in a five-membered ring but have different chemical properties.
Thiazoles: Similar heterocyclic compounds with sulfur instead of oxygen.
Uniqueness
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5-methyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(5-12)2-3-11-7(15-9)4-6(10-11)8(13)14/h4,12H,2-3,5H2,1H3,(H,13,14) |
InChI Key |
TWQFLXYOJOJHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C(=CC(=N2)C(=O)O)O1)CO |
Origin of Product |
United States |
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